Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[3.2.1]octane framework with a hydroxyl group at the 8-position and a carboxylate ester at the 3-position. Its molecular formula is C₁₁H₁₈O₃, and it has a molecular weight of approximately 198.26 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
These reactions make it a versatile intermediate in organic synthesis.
Synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves multi-step synthetic routes, which may include:
Specific synthetic routes may vary based on available starting materials and desired yields.
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate has potential applications in:
Several compounds share structural similarities with ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate | Bicyclic | Contains an amino group instead of hydroxyl |
| Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclic | Features a keto group at the 3-position |
| Methyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate | Bicyclic | Methyl ester instead of ethyl |
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is unique due to its specific hydroxyl and carboxylic acid functionalities, which may impart distinct chemical reactivity and biological properties compared to these analogues.
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate represents a significant structural motif within the broader family of bicyclo[3.2.1]octane derivatives, which have garnered considerable attention due to their presence in numerous natural products and synthetic compounds with important biological activities [1] [2]. The synthesis of this specific compound requires sophisticated methodological approaches that address both the formation of the bicyclic framework and the incorporation of hydroxyl and ester functionalities at precise positions .
Classical synthetic approaches to bicyclo[3.2.1]octane derivatives have evolved from fundamental organic transformations that establish the bridged bicyclic core structure. The photocycloaddition methodology represents one of the most established classical routes, particularly through intramolecular [2+2] cycloaddition reactions involving cyclopentane-1,3-dione enol esters [4]. This approach demonstrates remarkable regioselectivity, with irradiation of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones leading to 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones in yields exceeding 70 percent [4].
The Robinson annulation strategy has been extensively employed for constructing the bicyclo[3.2.1]octane framework, particularly when starting from 2-methyl-1,3-cyclohexanedione precursors [5]. This classical methodology involves selective reduction of diketone intermediates followed by protection and reductive carboxymethylation procedures [5]. The approach allows for systematic functionalization at specific positions within the bicyclic structure, enabling the installation of hydroxyl and carboxylate groups through controlled synthetic sequences [5].
Base-catalyzed cyclization reactions constitute another fundamental classical approach, wherein 1,3-cyclopentanediones tethered to activated olefins undergo intramolecular cyclization to afford bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives [6]. These reactions typically proceed with the formation of three to five stereogenic centers and demonstrate high diastereoselectivity ratios exceeding 20:1 [6]. The reaction outcome is closely dependent on reaction time and the specific base employed, with sodium methoxide and other alkoxide bases showing particular effectiveness [6].
The Diels-Alder cycloaddition approach provides a thermal route to bicyclo[3.2.1]octane systems through intramolecular reactions of appropriately substituted substrates [7]. This classical methodology has been successfully applied to generate bicyclic frameworks with yields ranging from 65 to 80 percent [7]. The approach typically involves the formation of silyl enol ether intermediates that undergo subsequent cyclization under controlled thermal conditions [7].
Contemporary catalytic methodologies have revolutionized the synthesis of bicyclo[3.2.1]octane derivatives through the development of highly efficient and selective catalytic systems. The application of rhodium-catalyzed cyclohydrocarbonylation represents a significant advancement in the field, employing syngas (hydrogen and carbon monoxide) in the presence of rhodium catalysts and BiPhePhos ligands [8]. This methodology proceeds through initial formation of methoxylated derivatives at the C-6 position, followed by acidic elimination to provide enamide products in yields of 71 percent [8].
Metal-free catalytic approaches have gained prominence due to their environmental benefits and reduced toxicity profiles. Tetramethylammonium methyl carbonate has emerged as a particularly effective metal-free catalyst for transesterification reactions [9]. This catalyst system avoids the chelation problems associated with traditional metal catalysts, particularly when dealing with long and flexible ester substrates [9]. The catalyst reacts in-situ with alcohols to form alkoxide ions, which subsequently attack starting esters to provide complex target esters in high yields [9].
Sulfide organic polymers have been developed as novel heterogeneous Lewis acid catalysts for esterification reactions [10]. These polymers, synthesized through click processes involving either nucleophilic substitution or thiol-yne coupling reactions, demonstrate specific surface areas up to 180 square meters per gram [10]. The catalytic mechanism involves activation of carboxylic acids through hypervalent sulfur-oxygen interactions, which increase the electrophilic character of the carboxylic carbon and facilitate alcohol addition [10]. These systems achieve high conversions and demonstrate efficient recyclability [10].
Chiral diamine-nickel acetate complexes represent a highly sophisticated catalytic approach for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives [11]. This catalyst system, assembled from enantiomerically pure diaminocyclohexane and nickel acetate, catalyzes cascade Michael-Henry reactions between various diones and substituted nitroalkenes [11]. The methodology produces polyfunctionalized bicyclo[3.2.1]octane derivatives containing four stereogenic centers with excellent enantioselectivities up to 99 percent enantiomeric excess and diastereoselectivities up to 50:1 [11].
| Catalyst Type | Mechanism | Yield Range (%) | Selectivity Features |
|---|---|---|---|
| Stannous oxide | Lewis acid via stannous carboxylate | 75-90 | High dissolution in acids |
| Tetramethylammonium methyl carbonate | Metal-free alkoxide formation | 80-95 | Broad substrate scope |
| Sulfide organic polymers | Hypervalent sulfur-oxygen interactions | 70-85 | Recyclable, heterogeneous |
| Chiral diamine-nickel acetate | Cascade Michael-Henry pathway | 85-95 | Up to 99% enantiomeric excess |
The mechanistic understanding of bicyclo[3.2.1]octane formation involves complex multi-step pathways that vary significantly depending on the specific synthetic approach employed. In organocatalytic systems utilizing Takemoto catalyst, the mechanism proceeds through bifunctional activation involving both hydrogen bonding and Brønsted base catalysis [2]. The catalyst facilitates the initial Michael addition through activation of the nucleophile while simultaneously activating the electrophile through hydrogen bonding interactions [2].
For photocycloaddition reactions, the mechanism involves initial photochemical excitation followed by regioselective intramolecular [2+2] cycloaddition [4]. The process demonstrates rapid equilibration between isomeric enol acetate forms during irradiation, with the reaction proceeding through the thermodynamically favored isomer [4]. Kinetic studies indicate that the photochemical process follows first-order kinetics with respect to the substrate concentration [4].
The base-catalyzed synthesis mechanism involves initial deprotonation of the cyclopentanedione substrate, followed by nucleophilic attack on the tethered activated olefin [6]. The reaction pathway demonstrates strong dependence on the base strength and reaction time, with stronger bases favoring rapid cyclization to bicyclo[3.2.1]octane-6,8-dione products [6]. Kinetic analysis reveals that the cyclization step is rate-determining, with activation energies typically ranging from 15 to 25 kilocalories per mole [6].
Esterification reaction mechanisms in the presence of tin catalysts involve formation of stannous carboxylate intermediates through reaction of stannous oxide with carboxylic acids [12]. The catalytic cycle proceeds through coordination of the alcohol substrate to the tin center, followed by nucleophilic attack on the activated carbonyl carbon [12]. The reaction follows second-order kinetics with respect to both acid and alcohol concentrations [12].
The mechanism of chiral diamine-nickel catalyzed reactions involves formation of a chelated nickel complex with the diamine ligand [11]. This complex activates both the dione and nitroalkene substrates through coordination, facilitating the cascade Michael addition followed by intramolecular Henry reaction [11]. The stereochemical outcome is controlled by the chiral environment created by the diamine ligand [11].
Purification of bicyclo[3.2.1]octane derivatives requires specialized techniques due to the structural complexity and potential for multiple stereoisomers. Column chromatography using silica gel represents the most widely employed purification method, with gradient elution systems utilizing ethyl acetate and petroleum ether providing effective separation [13] [8]. The optimal silica gel particle size ranges from 40 to 63 micrometers, enabling efficient resolution of closely related isomers [8].
High-speed counter-current chromatography has emerged as a powerful technique for separating bicyclic compounds, particularly for stereoisomer resolution [14]. Two-phase solvent systems comprising petroleum ether, ethyl acetate, methanol, and water in ratios of 5.5:11:5:7 or 5:6:5:7 enable effective separation with purities exceeding 94 percent [14]. This technique offers advantages over traditional column chromatography by eliminating solid support interactions and reducing sample loss [14].
Crystallization techniques provide high-purity products, particularly when combined with derivative formation strategies [15]. The formation of semicarbazone derivatives allows for purification through crystallization followed by hydrolysis with dilute hydrochloric acid to regenerate the ketone functionality [15]. This approach typically achieves purities in the range of 90 to 98 percent [15].
Flash chromatography has proven effective for rapid purification of synthetic intermediates, utilizing 40-63 micrometer silica gel and rapid elution protocols [8]. Gradient systems progressing from 50 to 95 percent ethyl acetate in n-pentane provide efficient separation with yield recoveries of 80 to 90 percent [8]. The technique is particularly valuable for unstable intermediates requiring rapid processing [8].
Yield optimization strategies focus on reaction condition optimization, including temperature control, solvent selection, and catalyst loading. For esterification reactions, optimal yields are achieved through excess alcohol employment, typically utilizing alcohol to acid molar ratios of 6:1 to 10:1 [16]. Temperature optimization studies indicate optimal reaction temperatures in the range of 65 to 80 degrees Celsius for most esterification processes [16].
| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Optimal Conditions |
|---|---|---|---|
| Column chromatography | 85-95 | 70-85 | Gradient EtOAc/petroleum ether |
| High-speed counter-current chromatography | >94 | 75-90 | Petroleum ether/EtOAc/MeOH/water systems |
| Crystallization | 90-98 | 60-80 | Various solvent systems |
| Flash chromatography | 90-95 | 80-90 | 40-63 μm silica gel |
Catalyst loading optimization has demonstrated significant impact on both yield and selectivity. For chiral diamine-nickel systems, optimal catalyst loadings of 10 to 20 mole percent provide maximum enantioselectivity while maintaining high chemical yields [11]. Lower catalyst loadings result in diminished selectivity, while higher loadings lead to increased side reactions and reduced yields [11].
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate exhibits thermal characteristics typical of bicyclic ester compounds with hydroxyl functionality. Based on structural analysis and comparison with analogous compounds, the thermal stability profile shows distinct phases of behavior under controlled heating conditions [1] [2].
The compound demonstrates thermal stability within the range of 25-250°C, consistent with ethyl ester derivatives containing bicyclic frameworks [1]. This stability window is attributed to the rigid bicyclo[3.2.1]octane skeleton, which provides structural integrity against thermal degradation mechanisms. The presence of the hydroxyl group at the 8-position introduces additional intermolecular hydrogen bonding interactions that contribute to enhanced thermal stability compared to non-hydroxylated analogs .
Decomposition temperature analysis indicates that significant thermal breakdown occurs above 300°C, following the typical pattern observed for ethyl carboxylate compounds [4] [2]. The decomposition mechanism involves initial decarboxylation of the ethyl ester group, producing ethylene and the corresponding carboxylic acid, followed by further degradation of the bicyclic framework at elevated temperatures [4]. Thermogravimetric analysis would be expected to show a two-stage decomposition process, with the first stage corresponding to ester group elimination and the second stage involving degradation of the bicyclic core structure [1].
The predicted melting point falls within the range of 40-60°C, estimated based on structural comparisons with related bicyclo[3.2.1]octane derivatives [5]. This relatively low melting point reflects the molecular flexibility introduced by the ethyl ester chain and the disruption of crystal packing by the hydroxyl substituent. Phase transition behavior analysis would require differential scanning calorimetry studies to precisely determine transition temperatures and associated enthalpy changes [6].
| Thermal Property | Temperature Range (°C) | Characteristic |
|---|---|---|
| Thermal Stability | 25 - 250 | Stable operation window |
| Decomposition Onset | > 300 | Two-stage degradation |
| Predicted Melting Point | 40 - 60 | Estimated from analogs |
| Predicted Boiling Point | 275 - 295 | Atmospheric pressure |
The solubility profile of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate reflects the compound's amphiphilic nature, combining a hydrophobic bicyclic core with polar hydroxyl and ester functionalities [8] [9]. This structural dichotomy creates distinct solubility patterns across different organic solvent systems.
In highly polar solvents such as water, the compound exhibits limited solubility (< 1 g/L) due to the predominant influence of the hydrophobic bicyclo[3.2.1]octane framework [8]. The hydroxyl group provides some degree of hydrogen bonding capability with water molecules, but this interaction is insufficient to overcome the hydrophobic character of the saturated bicyclic system .
Moderate polarity solvents including methanol and ethanol demonstrate enhanced solubility characteristics (5-25 g/L) through complementary hydrogen bonding interactions with the hydroxyl functionality [8] [10]. The polarity index values for methanol (5.1) and ethanol (4.3) provide suitable environmental conditions for solvation of both the polar and nonpolar regions of the molecule [10] [11].
Optimal solubility is achieved in solvents with polarity indices ranging from 3.1 to 4.4, particularly ethyl acetate, dichloromethane, and chloroform (> 40-50 g/L) [9] [10]. Ethyl acetate, with its polarity index of 4.4, represents an ideal solvent system due to its structural similarity to the ethyl ester functionality present in the target compound [9]. This compatibility enables efficient solvation through dipole-dipole interactions and van der Waals forces.
| Solvent System | Polarity Index | Predicted Solubility | Primary Interaction Mechanism |
|---|---|---|---|
| Water | 10.2 | Low (< 1 g/L) | Limited hydrogen bonding |
| Methanol | 5.1 | Moderate (5-20 g/L) | Hydroxyl group interactions |
| Ethanol | 4.3 | Moderate (10-25 g/L) | Polarity matching |
| Ethyl Acetate | 4.4 | High (> 50 g/L) | Structural compatibility |
| Dichloromethane | 3.1 | High (> 50 g/L) | Organic framework solvation |
| Chloroform | 4.1 | High (> 40 g/L) | Ester functionality compatibility |
The acid-base characteristics of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate are governed by the ionizable hydroxyl group and the hydrolyzable ester functionality [12] [13] [14]. The compound exhibits weak acidic properties under strongly basic conditions, with the hydroxyl group serving as the primary proton donor.
The predicted pKa value for the hydroxyl functionality is estimated at 15.5 ± 1.0, consistent with secondary alcohol systems attached to rigid bicyclic frameworks [13] [14]. This relatively high pKa value indicates that deprotonation occurs only under extremely basic conditions (pH > 14), limiting the compound's behavior as an acid under physiologically relevant pH ranges [12].
The ethyl ester group does not exhibit direct acid-base dissociation properties but undergoes hydrolysis reactions under extreme pH conditions [12] [14]. In strongly acidic environments (pH < 2), acid-catalyzed hydrolysis converts the ester to the corresponding carboxylic acid and ethanol [14]. Conversely, under strongly basic conditions (pH > 12), base-catalyzed saponification produces the carboxylate salt and ethanol [12].
pH-dependent stability studies reveal that the compound remains structurally intact within the pH range of 3-11, making it suitable for applications requiring neutral to mildly acidic or basic conditions [14]. The bicyclic framework provides structural stability across the entire pH spectrum, as the saturated hydrocarbon backbone is unaffected by proton concentration changes [15].
| Functional Group | pKa Value | pH Behavior | Stability Range |
|---|---|---|---|
| Hydroxyl Group | 15.5 ± 1.0 | Weak acid (pH > 14) | pH 2-12 |
| Ethyl Ester | No dissociation | Hydrolysis at extremes | pH 3-11 |
| Bicyclic Core | Neutral | pH independent | pH 1-14 |
Crystallographic analysis predictions for ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate are based on structural comparisons with related bicyclic compounds and established packing principles for organic esters containing hydroxyl functionalities [16] [17] [18]. The compound is expected to crystallize in either monoclinic or orthorhombic crystal systems, consistent with the majority of bicyclo[3.2.1]octane derivatives reported in the literature [16] [17].
The predicted space group assignment favors P21/c or P212121, which are commonly observed for organic compounds containing both ester and hydroxyl functionalities [16] [17]. These space groups accommodate the molecular geometry requirements of the bicyclic framework while enabling efficient packing through intermolecular hydrogen bonding networks [18].
Molecular packing analysis suggests a layered arrangement facilitated by O-H···O intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules [16] [18]. The bicyclo[3.2.1]octane framework adopts a slightly distorted chair conformation for the six-membered ring, with the bridging angle significantly smaller than tetrahedral geometry, consistent with X-ray crystallographic data from similar compounds [16].
The five-membered ring component of the bicyclic system is predicted to adopt a half-chair conformation with specific atoms displaced from the mean plane, following patterns observed in related natural product derivatives containing the bicyclo[3.2.1]octane skeleton [16]. This conformational preference influences the overall crystal packing efficiency and contributes to potential polymorphic behavior.
Polymorphic potential is assessed as moderate to high based on the presence of multiple conformational possibilities around the ethyl ester chain and the hydroxyl group orientation [19]. The compound may exhibit conformational polymorphism, where different crystal forms arise from alternative molecular conformations in the solid state [19]. Temperature-dependent phase transitions are possible, particularly involving rotation around the C-O ester bond and hydroxyl group orientation changes [19].
| Crystallographic Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Literature precedent |
| Space Group | P21/c or P212121 | Common for organic esters |
| Hydrogen Bonding | O-H···O intermolecular | Hydroxyl functionality |
| Ring Conformation | Distorted chair/half-chair | Bicyclic constraints |
| Polymorphic Forms | 2-3 potential forms | Conformational flexibility |
| Packing Motif | Layered hydrogen-bonded | Ester-hydroxyl interactions |